molecular formula C11H21NO4 B8388405 Ethyl 5-methyl-3-nitromethylheptanoate

Ethyl 5-methyl-3-nitromethylheptanoate

Cat. No.: B8388405
M. Wt: 231.29 g/mol
InChI Key: ICFVELKOEGGBPB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-nitromethylheptanoate is an ester derivative of heptanoic acid, featuring a nitromethyl (-CH₂NO₂) substituent at position 3 and a methyl (-CH₃) group at position 5 on the carbon chain. The ethyl ester group (-COOEt) at the terminal end contributes to its hydrophobicity and reactivity. Nitromethyl groups are electron-withdrawing, which may enhance the compound’s susceptibility to nucleophilic attack or reduction reactions.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 5-methyl-3-(nitromethyl)heptanoate

InChI

InChI=1S/C11H21NO4/c1-4-9(3)6-10(8-12(14)15)7-11(13)16-5-2/h9-10H,4-8H2,1-3H3

InChI Key

ICFVELKOEGGBPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC(=O)OCC)C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Benzamido-3-Methyleneheptanoate (Compound 33)

Structural Similarities :

  • Both compounds share an ethyl heptanoate backbone.
  • Substitutents at position 3 (nitromethyl vs. methylene).

Key Differences :

  • Functional Groups : Compound 33 has a benzamido (-NHCOPh) group at position 2 and a methylene (-CH₂-) group at position 3, whereas the target compound features a nitromethyl group.
  • Synthesis : Compound 33 is synthesized via nickel-catalyzed coupling, while the target compound’s synthesis might involve nitroalkylation or Michael addition (inferred).

Physical Properties :

  • Compound 33’s molecular weight is estimated at ~289 g/mol (C₁₇H₂₃NO₃), while the target compound’s formula (C₁₁H₂₁NO₄) suggests a molecular weight of ~243 g/mol.

Ethyl 5-(Dimethylamino)-2-...Pentanoate (Compound 13)

Structural Similarities :

  • Both are ethyl esters with branched substituents.

Key Differences :

  • Substituents: Compound 13 has a dimethylamino (-NMe₂) group and a complex aryl sulfonamide, contrasting with the nitromethyl and methyl groups in the target compound.
  • Polarity: The dimethylamino group in 13 is electron-donating, increasing solubility in polar solvents compared to the nitromethyl group.

5-Ethyl-3-Heptanone

Structural Similarities :

  • Both have a seven-carbon chain with substituents at positions 3 and 4.

Key Differences :

  • Functional Group: 5-Ethyl-3-heptanone is a ketone, whereas the target compound is an ester with a nitromethyl group.
  • Physical Properties :
    • Molecular weight: 142.24 g/mol (C₉H₁₈O) for the ketone vs. ~243 g/mol for the target ester.
    • Ketones generally exhibit higher boiling points than esters due to stronger dipole interactions.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Synthesis Method Notable Properties
Ethyl 5-methyl-3-nitromethylheptanoate C₁₁H₂₁NO₄ ~243 -CH₂NO₂ (position 3), -CH₃ (position 5) Ester, Nitroalkyl Likely nitroalkylation High reactivity due to nitro group
Ethyl 2-benzamido-3-methyleneheptanoate (33) C₁₇H₂₃NO₃ ~289 -NHCOPh (position 2), -CH₂- (position 3) Ester, Amide, Methylene NiCl₂(Py)₄ catalysis Melting point: N/A; HRMS verified
5-Ethyl-3-heptanone C₉H₁₈O 142.24 -C=O (position 3), -CH₂CH₃ (position 5) Ketone Standard ketone synthesis Lower molecular weight, higher volatility
Compound 13 C₂₀H₃₂N₄O₄S ~440 -NMe₂, aryl sulfonamide Ester, Amine, Sulfonamide Diazotization/coupling Polar, water-soluble intermediates

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